![molecular formula C19H25N3O4 B2443264 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea CAS No. 955257-76-8](/img/structure/B2443264.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea
Beschreibung
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a cyclohexylurea group
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclohexylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h6-7,9,13-14H,1-5,8,10-12H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOYLGHYLQNHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole structure.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a diketone.
Coupling of the Benzo[d][1,3]dioxole and Pyrrolidinone Units: This step involves the formation of a carbon-nitrogen bond between the benzo[d][1,3]dioxole and the pyrrolidinone units.
Introduction of the Cyclohexylurea Group: The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted urea and benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea has shown promise in drug design:
- Pharmacophore Development : The compound can serve as a pharmacophore for targeting specific enzymes or receptors involved in disease pathways.
- Antitumor Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells, particularly through cell cycle arrest at the S phase.
Activity | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis; cell cycle arrest | |
Neuroprotective | Exhibits antioxidant properties |
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules:
- Synthetic Routes : It can be synthesized through multi-step reactions involving commercially available precursors. Key steps include the formation of the benzo[d][1,3]dioxole moiety and the coupling with pyrrolidinone units followed by the introduction of the cyclohexylurea group.
Synthetic Step | Description |
---|---|
Formation of Benzo[d][1,3]dioxole | Cyclization of catechol with formaldehyde |
Synthesis of Pyrrolidinone Ring | Reaction of amine with diketone |
Coupling | Formation of carbon-nitrogen bond |
Introduction of Cyclohexylurea Group | Reaction with cyclohexyl isocyanate |
Materials Science
In materials science, this compound may be explored for its unique physicochemical properties:
- Polymer Chemistry : Its structural characteristics can be leveraged to develop novel polymers with specific mechanical and thermal properties.
Case Studies
Several studies have highlighted the biological activity and potential applications of this compound:
- Antitumor Studies : Research conducted on various cancer cell lines has shown that compounds structurally similar to this compound exhibit significant cytotoxicity. The mechanism involves apoptosis induction and cell cycle disruption.
- Neuroprotective Effects : The benzo[d][1,3]dioxole moiety is associated with neuroprotective properties. Studies suggest that similar compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research.
Wirkmechanismus
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzo[d][1,3]dioxole moiety can interact with aromatic residues, while the urea group can form hydrogen bonds with amino acid residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylurea: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is unique due to the presence of the cyclohexylurea group, which can impart different physicochemical properties compared to its analogs. This can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biologische Aktivität
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the available research on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure is characterized by a benzo[d][1,3]dioxole moiety linked to a pyrrolidine and a cyclohexylurea group. The molecular formula is with a molecular weight of approximately 328.41 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. In vitro assays indicated that it inhibits cell proliferation in human cancer cells, potentially through apoptosis induction.
- Neuroprotective Effects : The presence of the benzo[d][1,3]dioxole moiety is associated with neuroprotective properties. Compounds with similar structures have been shown to exhibit antioxidant activity and protect neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Substituents on the Benzo[d][1,3]dioxole Ring : Variations in substituents can enhance or diminish activity. For instance, electron-withdrawing groups may increase potency by stabilizing the active conformation.
- Pyrrolidine Modifications : Altering the pyrrolidine ring can affect binding affinity to target receptors, which is crucial for enhancing therapeutic efficacy.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against breast and colon cancer cells, showing an IC50 value of approximately 20 µM.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration revealed that this compound could significantly reduce neuronal loss and improve cognitive function. Behavioral assays indicated enhanced memory retention in treated animals compared to controls.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea, and how can they be addressed methodologically?
- Answer : The compound’s pyrrolidin-5-one and cyclohexylurea moieties require regioselective functionalization. A multi-step synthesis involving reductive amination or Mitsunobu reactions (for pyrrolidinone linkage) and urea coupling via carbodiimide-mediated protocols (e.g., EDC/HOBt) is typical . Challenges include steric hindrance from the cyclohexyl group and benzodioxole oxidation sensitivity. Optimization via Design of Experiments (DoE) with parameters like temperature, solvent polarity, and stoichiometry can improve yields .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., benzodioxole protons at δ 6.7–7.0 ppm; pyrrolidinone carbonyl at ~170 ppm) .
- HRMS : Confirm molecular weight (CHNO requires 365.42 g/mol) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Answer : SAR studies on similar benzodioxole-urea derivatives reveal:
- Benzodioxole : Critical for receptor binding (e.g., cannabinoid or adenosine receptors) .
- Cyclohexylurea : Enhances lipophilicity and metabolic stability compared to phenyl substituents .
- Pyrrolidinone : Modulates conformational flexibility, impacting target selectivity .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Answer :
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (target <5), solubility, and CYP450 interactions .
- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from assay conditions (e.g., cell lines, solvent effects). Mitigation steps:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls .
- Dose-response curves : Establish EC/IC values with ≥3 replicates .
- Orthogonal assays : Confirm activity via SPR (binding) and functional assays (e.g., cAMP modulation) .
Q. How can in vivo studies be designed to evaluate therapeutic potential while addressing metabolic instability?
- Answer :
- Prodrug derivatization : Mask polar groups (e.g., esterify urea) to enhance bioavailability .
- Microsomal assays : Test hepatic clearance using rat/human liver microsomes .
- Pharmacokinetic profiling : Measure , , and AUC in rodent models .
Q. What advanced separation techniques are recommended for purifying this compound from byproducts?
- Answer :
- HPLC : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in water + 0.1% TFA) .
- Prep-TLC : For small-scale isolation with silica gel and ethyl acetate/hexane .
- Chiral chromatography : Resolve enantiomers using amylose-based columns if stereocenters are present .
Methodological Resources
- Synthetic Optimization : Apply DoE principles to reduce trial-and-error experimentation .
- Safety Protocols : Follow OSHA guidelines for handling urea derivatives (e.g., PPE, fume hoods) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.